molecular formula C14H9ClN2O2 B5573690 (Z)-N-(4-chlorophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide

(Z)-N-(4-chlorophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5573690
M. Wt: 272.68 g/mol
InChI Key: CODCIORVRRSMEP-NTMALXAHSA-N
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Description

(Z)-N-(4-chlorophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a 4-chlorophenyl group, a cyano group, and a furan ring, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline, furan-2-carbaldehyde, and malononitrile.

    Condensation Reaction: The 4-chloroaniline reacts with furan-2-carbaldehyde in the presence of a base to form an imine intermediate.

    Knoevenagel Condensation: The imine intermediate undergoes a Knoevenagel condensation with malononitrile to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chlorophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-chlorophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the cyano group and furan ring suggests potential interactions with biological targets, making it a molecule of interest for medicinal chemists.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(4-chlorophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide: Similar structure with a thiophene ring instead of a furan ring.

    (Z)-N-(4-chlorophenyl)-2-cyano-3-(pyridin-2-yl)prop-2-enamide: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (Z)-N-(4-chlorophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide lies in its combination of functional groups. The presence of the furan ring, cyano group, and 4-chlorophenyl group provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODCIORVRRSMEP-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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